molecular formula C22H20N4O3S B4316942 ethyl 6-amino-4-[4-(1H-benzimidazol-1-ylmethyl)thiophen-2-yl]-5-cyano-2-methyl-4H-pyran-3-carboxylate

ethyl 6-amino-4-[4-(1H-benzimidazol-1-ylmethyl)thiophen-2-yl]-5-cyano-2-methyl-4H-pyran-3-carboxylate

Cat. No.: B4316942
M. Wt: 420.5 g/mol
InChI Key: MEWZEUVUVJGWRB-UHFFFAOYSA-N
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Description

Ethyl 6-amino-4-[4-(1H-benzimidazol-1-ylmethyl)-2-thienyl]-5-cyano-2-methyl-4H-pyran-3-carboxylate is a complex organic compound that features a benzimidazole moiety fused with a thienyl group and a pyran ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 6-amino-4-[4-(1H-benzimidazol-1-ylmethyl)thiophen-2-yl]-5-cyano-2-methyl-4H-pyran-3-carboxylate involves multiple steps, typically starting with the preparation of the benzimidazole and thienyl intermediates. One common method involves the condensation of substituted ortho-phenylenediamine with aldehydes in the presence of oxidizing agents or metal triflates such as scandium triflate (Sc(OTf)3) or ytterbium triflate (Yb(OTf)3) . The final product is often purified using column chromatography to achieve high yields.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated purification systems to enhance efficiency and yield. The use of high-throughput screening and optimization of reaction conditions is crucial to ensure the scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-amino-4-[4-(1H-benzimidazol-1-ylmethyl)-2-thienyl]-5-cyano-2-methyl-4H-pyran-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions can occur at the benzimidazole or thienyl moieties using halogenated reagents.

Common Reagents and Conditions

    Oxidation: H2O2 in the presence of a catalyst such as acetic acid.

    Reduction: NaBH4 in methanol or ethanol.

    Substitution: Halogenated reagents like bromoethane in the presence of a base such as potassium carbonate (K2CO3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.

Scientific Research Applications

Ethyl 6-amino-4-[4-(1H-benzimidazol-1-ylmethyl)-2-thienyl]-5-cyano-2-methyl-4H-pyran-3-carboxylate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 6-amino-4-[4-(1H-benzimidazol-1-ylmethyl)thiophen-2-yl]-5-cyano-2-methyl-4H-pyran-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole moiety allows the compound to mimic naturally occurring nucleotides, facilitating its binding to biopolymers and modulating their activity. This interaction can lead to the inhibition of enzyme activity or alteration of receptor signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 6-amino-4-[4-(1H-benzimidazol-1-ylmethyl)-2-thienyl]-5-cyano-2-methyl-4H-pyran-3-carboxylate is unique due to its combination of benzimidazole, thienyl, and pyran moieties, which confer a distinct set of chemical and biological properties. This structural complexity allows for a broader range of interactions with biological targets, enhancing its potential as a versatile compound in medicinal chemistry.

Properties

IUPAC Name

ethyl 6-amino-4-[4-(benzimidazol-1-ylmethyl)thiophen-2-yl]-5-cyano-2-methyl-4H-pyran-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N4O3S/c1-3-28-22(27)19-13(2)29-21(24)15(9-23)20(19)18-8-14(11-30-18)10-26-12-25-16-6-4-5-7-17(16)26/h4-8,11-12,20H,3,10,24H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEWZEUVUVJGWRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(OC(=C(C1C2=CC(=CS2)CN3C=NC4=CC=CC=C43)C#N)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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ethyl 6-amino-4-[4-(1H-benzimidazol-1-ylmethyl)thiophen-2-yl]-5-cyano-2-methyl-4H-pyran-3-carboxylate
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ethyl 6-amino-4-[4-(1H-benzimidazol-1-ylmethyl)thiophen-2-yl]-5-cyano-2-methyl-4H-pyran-3-carboxylate
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ethyl 6-amino-4-[4-(1H-benzimidazol-1-ylmethyl)thiophen-2-yl]-5-cyano-2-methyl-4H-pyran-3-carboxylate
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ethyl 6-amino-4-[4-(1H-benzimidazol-1-ylmethyl)thiophen-2-yl]-5-cyano-2-methyl-4H-pyran-3-carboxylate
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ethyl 6-amino-4-[4-(1H-benzimidazol-1-ylmethyl)thiophen-2-yl]-5-cyano-2-methyl-4H-pyran-3-carboxylate
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ethyl 6-amino-4-[4-(1H-benzimidazol-1-ylmethyl)thiophen-2-yl]-5-cyano-2-methyl-4H-pyran-3-carboxylate

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